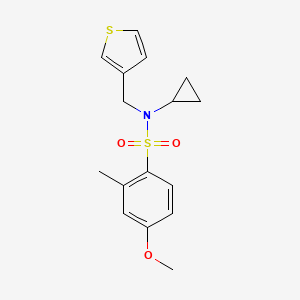

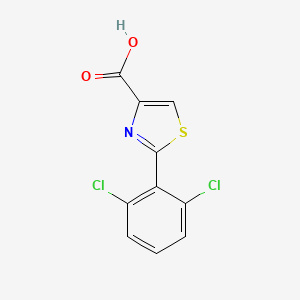

![molecular formula C20H20N2O2 B2634057 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether CAS No. 122456-44-4](/img/structure/B2634057.png)

2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether

Descripción general

Descripción

This compound is a complex organic molecule with the molecular formula C20H20N2O2 . It is part of the quinoline family, which are heterocyclic aromatic organic compounds .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrroloquinoline core, which is a bicyclic structure consisting of a pyrrole ring fused to a quinoline ring . It also contains methoxy and methyl groups, which can influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.385 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 513.0±50.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Derivative Exploration

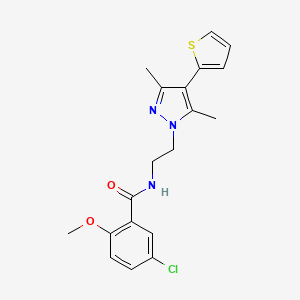

Research in the field of heterocyclic chemistry has demonstrated significant interest in pyrroloquinoline derivatives due to their complex structure and potential biological activity. A foundational approach to synthesizing these compounds involves the strategic manipulation of pyrroloquinoline cores to generate a variety of structurally diverse derivatives. For instance, studies have outlined improved synthetic routes for the creation of diazacyclopenta[jk]phenanthrene derivatives from pyrroloquinolines, highlighting the versatility of these compounds as synthetic intermediates (Tanaka et al., 1974). Additionally, the facile synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines demonstrates the adaptability of pyrroloquinoline scaffolds in synthesizing new chemical entities (Molina et al., 1993).

Pharmacological Potential and Ligand Development

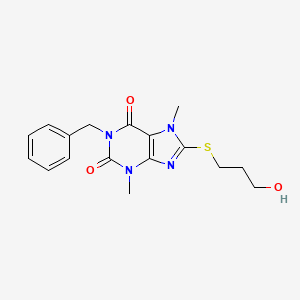

The exploration of pyrroloquinoline derivatives extends into the realm of pharmacology, where these compounds are investigated for their therapeutic potential. Notably, the design and synthesis of novel polycyclic heteroarene ethers, including pyrrolo[3,2-b]quinoline containing derivatives, as phosphodiesterase 10A (PDE10A) inhibitors highlight the application of these compounds in developing treatments for psychiatric disorders, such as schizophrenia (Das et al., 2014). This underscores the utility of pyrroloquinoline derivatives in medicinal chemistry, leveraging their structural complexity for targeted therapeutic interventions.

Structural Analogues and Chemical Diversity

The chemical diversity of pyrroloquinoline derivatives is further exemplified by the synthesis of various analogs, showcasing the structural versatility of these compounds. For example, the convenient synthesis of 1H-pyrrolo[3,2-c]quinoline-6,9-diones and their indoloquinoline counterparts demonstrates the broad range of functionalized derivatives that can be generated from the pyrroloquinoline framework (Helissey et al., 1987). This versatility is crucial for the development of compounds with tailored physical, chemical, and biological properties.

Direcciones Futuras

Propiedades

IUPAC Name |

6-methoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13-14-11-12-22(16-8-4-5-9-17(16)23-2)20(14)15-7-6-10-18(24-3)19(15)21-13/h4-10H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCLXPNROWCWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)

![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)

![5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2633996.png)